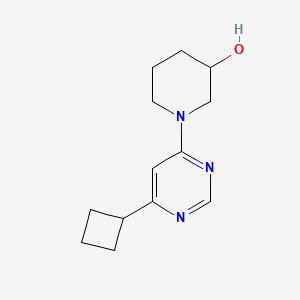

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol

Descripción

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclobutyl group at the 6-position and a piperidin-3-ol moiety at the 4-position (Fig. 1). The cyclobutyl group introduces steric bulk and modulates electronic properties, while the hydroxyl group on the piperidine ring may influence hydrogen-bonding interactions with biological targets. This compound is listed in chemical catalogs (e.g., AG-B21400) as a building block for medicinal chemistry, though its specific therapeutic applications remain underexplored in publicly available literature .

Propiedades

IUPAC Name |

1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-11-5-2-6-16(8-11)13-7-12(14-9-15-13)10-3-1-4-10/h7,9-11,17H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZUKMUGJBFAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol typically involves the following steps:

Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through a cyclization reaction involving appropriate starting materials such as cyclobutanone and pyrimidine derivatives.

Attachment to the Piperidine Ring: The cyclobutylpyrimidine moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the piperidine ring. This can be achieved through an oxidation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

Biological Studies: The compound is used in studies to understand its effects on various biological pathways and

Actividad Biológica

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 218.30 g/mol

- CAS Number : 2098017-74-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

- Enzymes : Inhibition or modulation of enzyme activity can lead to therapeutic effects.

- Receptors : Binding affinity to specific receptors influences physiological responses.

Biological Activity Spectrum

Research indicates that this compound exhibits a diverse range of biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains. |

| Anticancer | In vitro studies suggest cytotoxic effects on cancer cell lines. |

| CNS Activity | Possible applications in treating neurological disorders due to receptor interactions. |

| Analgesic Properties | Potential use as a pain reliever based on preliminary studies. |

Case Studies and Research Findings

- In Silico Studies : A study used computational methods to predict the biological activity of piperidine derivatives, including this compound. The SwissTargetPrediction tool identified potential protein targets, indicating a broad spectrum of activity against various enzymes and receptors .

- Experimental Validation : Laboratory experiments have shown that the compound can inhibit specific cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism involves apoptosis induction and cell cycle arrest .

- Pharmacological Evaluation : Further pharmacological assessments revealed that this compound could modulate neurotransmitter systems, suggesting its utility in treating central nervous system disorders .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Analogues

Chloroquinoline-Based Analogues

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Core Structure: Quinoline (instead of pyrimidine) with a piperidine-piperidin-3-ol substituent. Key Features: The chlorine atom enhances electrophilicity, and the quinoline core improves binding to the SARS-CoV-2 spike protein. Computational studies show a binding affinity comparable to hydroxychloroquine (HCQ) but with a better safety profile . Activity: Higher binding affinity (−9.2 kcal/mol) to the spike protein compared to HCQ (−7.5 kcal/mol) .

Chloropyrimidine Derivatives

- 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol Core Structure: Pyrimidine with chlorine and amino substituents. Applications: Used as a pharmaceutical intermediate, though specific biological data are unavailable .

Azetidine and Pyrrolidine Analogues

- 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol Core Structure: Azetidine (4-membered ring) instead of piperidine.

- (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.